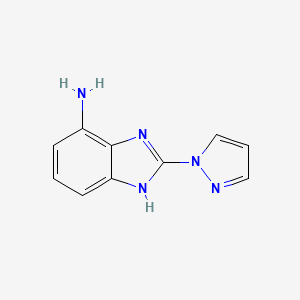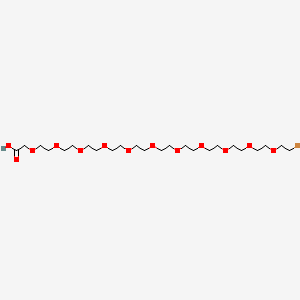
3'-Amino-3'-deoxy-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Amino-3’-deoxy-5-methyluridine is a modified nucleoside analog It is structurally similar to uridine but features an amino group at the 3’ position and a methyl group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxy-5-methyluridine typically involves multiple steps starting from uridine. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of Amino Group: The 3’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or azides.
Methylation: The 5’ position is methylated using methylating agents such as methyl iodide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxy-5-methyluridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Amino-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or thiols in the presence of catalysts.
Major Products
Oxidation: Nitroso- or nitro-uridine derivatives.
Reduction: Deoxy-uridine derivatives.
Substitution: Various substituted uridine analogs depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Amino-3’-deoxy-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-Amino-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis. This disruption can lead to the inhibition of DNA and RNA polymerases, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer and viral infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-5-methyluridine: Lacks the amino group at the 3’ position.
5-Methyluridine: Lacks both the amino and deoxy modifications.
3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.
Uniqueness
3’-Amino-3’-deoxy-5-methyluridine is unique due to the combination of modifications at both the 3’ and 5’ positions. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs .
Propriétés
IUPAC Name |
1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUVONJUKLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102089.png)
![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)

![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)
![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)


![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)




![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)

